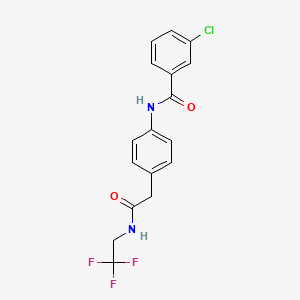

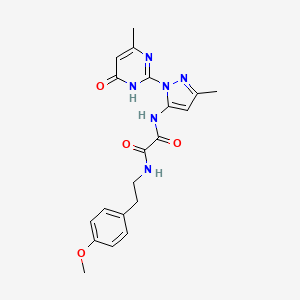

![molecular formula C19H18N8OS2 B2484982 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone CAS No. 1788557-43-6](/img/structure/B2484982.png)

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound under discussion belongs to a class of chemicals that involve complex structures, including pyrimidinyl piperazinyl motifs and benzo[d]thiazole groups. These entities are known for their significant roles in various chemical reactions and have potential applications across diverse fields of chemistry and pharmacology, focusing on their structural and functional properties rather than their pharmacological uses.

Synthesis Analysis

The synthesis of such compounds often involves multi-step reactions, including the formation of 1,3,4-thiadiazoles, pyrazolo[1,5-a]pyrimidines, and thieno[3,2-d]pyrimidines from specific ethanone precursors. Techniques such as green microwave-assisted synthesis have been utilized for efficient and eco-friendly production. The synthesis is characterized by reactions under optimized conditions, using catalysts like copper(II) sulfate pentahydrate and sodium ascorbate to afford regioselective 1,2,3-triazole isomers, demonstrating the compound's complex synthetic route and the advanced methodologies employed for its production (A. Abdelhamid, A. Fahmi, B. S. Baaiu, 2016); (M. Said, M. Messali, N. Rezki, Yaseen A. Al-Soud, M. Aouad, 2020).

Molecular Structure Analysis

Molecular structure elucidation of such compounds typically involves a combination of spectral data analysis (IR, NMR, MS) and X-ray diffraction. These analyses reveal the compound's detailed structural features, including the chair conformation of piperazine rings and the planarity of benzo[d]thiazole groups. Hirshfeld Surface Analysis (HAS) complements XRD in understanding the intermolecular interactions and crystal packing, providing insights into the molecular conformation and stability of these compounds (M. Said, M. Messali, N. Rezki, Yaseen A. Al-Soud, M. Aouad, 2020).

Chemical Reactions and Properties

The compound participates in a variety of chemical reactions, leveraging its benzo[d]thiazole and pyrimidinyl piperazinyl units. These reactions include electrochemical synthesis and transformations involving nucleophilic additions and cyclocondensation processes. The versatility in chemical reactions underscores the compound's reactivity and potential for generating diverse derivatives with varying properties (A. Amani, D. Nematollahi, 2012).

Scientific Research Applications

Electrochemical Synthesis and Potential Applications

Amani and Nematollahi (2012) explored the electrochemical synthesis of new arylthiobenzazoles, a process that could be related to the synthesis of compounds similar to the queried chemical. Their research highlighted the electrochemical oxidation of related compounds in the presence of nucleophiles, leading to the synthesis of disubstituted derivatives. This method suggests potential applications in creating compounds with specific properties for further research and development (Amani & Nematollahi, 2012).

Green Synthesis Approaches

Said et al. (2020) reported an eco-friendly, microwave-assisted synthesis of a related compound through click cyclocondensation. This approach emphasizes the importance of developing environmentally benign synthesis methods for such complex molecules, potentially opening avenues for their application in various fields, including pharmaceuticals and materials science (Said et al., 2020).

Antimicrobial and Antitumor Activities

Research on derivatives incorporating similar structural motifs has shown moderate to strong antitumor activities against various cancer cells, as well as antimicrobial properties. Li et al. (2020) designed, synthesized, and evaluated a series of 2,4,6-trisubstituted pyrimidine derivatives containing the benzothiazole moiety for their antitumor activities. Some compounds exhibited moderate to strong antitumor activities, highlighting the potential of these derivatives in cancer research (Li et al., 2020).

Microwave-Mediated Synthesis and Characterization

Darweesh et al. (2016) discussed the efficient, microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles, a category to which the queried compound belongs. This study showcases the utility of microwave irradiation in accelerating the synthesis of complex heterocycles, potentially enabling rapid development and testing of new drugs and materials (Darweesh et al., 2016).

Antioxidant Activity

Bonacorso et al. (2016) explored the synthesis of new trifluoromethyl-substituted derivatives and evaluated their antioxidant activities. The environmentally friendly synthesis and the subsequent discovery of antioxidant properties in these compounds underscore their potential therapeutic applications, including as antioxidants (Bonacorso et al., 2016).

Mechanism of Action

Target of Action

It has been suggested that the compound may interact with epilepsy molecular targets such as gaba (a) alpha-1, glutamate, gaba (a) delta receptors, and na/h exchanger .

Mode of Action

Based on its structural similarity to other anticonvulsant drugs, it is plausible that it may interact with its targets to modulate their activity, potentially leading to an anticonvulsant effect .

Biochemical Pathways

Given its potential targets, it may be involved in modulating neurotransmitter signaling pathways, particularly those involving gaba and glutamate .

Pharmacokinetics

A computational study was carried out for the prediction of pharmacokinetic properties .

Result of Action

The compound has been evaluated for anticonvulsant activity using the 6 Hz psychomotor seizure test . The most active compound of the series showed 75% protection (3/4, 1.0 h) and 50% protection (2/4, 0.5 h) at a dose of 100 mg/kg in mice .

properties

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N8OS2/c28-18(10-29-19-24-14-3-1-2-4-15(14)30-19)26-7-5-25(6-8-26)16-9-17(22-12-21-16)27-13-20-11-23-27/h1-4,9,11-13H,5-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXXKTPLDSYUYJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)CSC4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N8OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

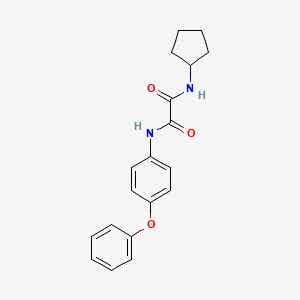

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl methanesulfonate](/img/structure/B2484900.png)

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2484905.png)

![6-Amino-2-methyl-benzo[de]isoquinoline-1,3-dione](/img/structure/B2484909.png)

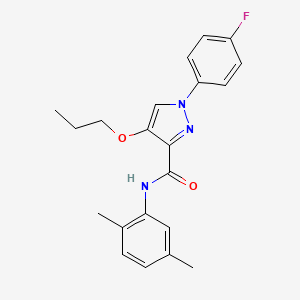

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2484912.png)

![3-(3,4-dimethylphenyl)sulfonyl-N-phenyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2484913.png)

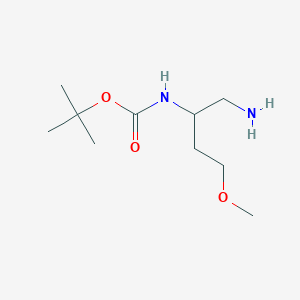

![1-((1-(3,5-dimethoxybenzyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole oxalate](/img/structure/B2484922.png)